molecular formula C14H28N6 B104212 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine CAS No. 19455-91-5

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine

Katalognummer B104212
CAS-Nummer: 19455-91-5
Molekulargewicht: 280.41 g/mol
InChI-Schlüssel: XEOFORRWPRTGHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine (BDT) is a heterocyclic compound that has gained significant attention in the field of chemistry and biology due to its unique properties. This compound is widely used in scientific research for its ability to act as a reducing agent, as well as its potential as an energy storage material. In

Wissenschaftliche Forschungsanwendungen

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has been extensively used in scientific research due to its unique properties. One of its major applications is in the field of energy storage, where it has been shown to have potential as a high-energy density material. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has also been used as a reducing agent in various chemical reactions, such as the reduction of nitro compounds and azides. Moreover, 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has been used in the synthesis of various other compounds, such as tetrazoles and triazoles.

Wirkmechanismus

The mechanism of action of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is related to its ability to act as a reducing agent. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine can donate electrons to other molecules, which results in the reduction of these molecules. This property makes 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine useful in various chemical reactions, where it can be used to reduce functional groups such as nitro and azide groups.

Biochemische Und Physiologische Effekte

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has low toxicity and does not have significant adverse effects on living organisms. This makes 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine a promising compound for future studies in the field of medicine and biology.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine in lab experiments is its ability to act as a reducing agent. This property makes 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine useful in various chemical reactions, where it can be used to reduce functional groups such as nitro and azide groups. Moreover, 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is relatively easy to synthesize and has low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is its sensitivity to air and moisture, which can affect its stability and reactivity.

Zukünftige Richtungen

There are several future directions for the study of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine. One of the major areas of research is in the field of energy storage, where 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has shown potential as a high-energy density material. Moreover, 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine can be used in the synthesis of various other compounds, such as tetrazoles and triazoles, which have potential applications in the field of medicine and biology. Another future direction is the study of the biochemical and physiological effects of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine, which can help in the development of new drugs and therapies.
Conclusion:
3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is a heterocyclic compound that has unique properties and has gained significant attention in the field of chemistry and biology. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has been extensively used in scientific research for its ability to act as a reducing agent, as well as its potential as an energy storage material. The synthesis method of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with diisopropylamine in the presence of a base. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has low toxicity and does not have significant adverse effects on living organisms, which makes it a promising compound for future studies in the field of medicine and biology.

Synthesemethoden

The synthesis of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with diisopropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and results in the formation of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine as a white crystalline solid. The purity of the synthesized 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Eigenschaften

CAS-Nummer

19455-91-5

Produktname

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine

Molekularformel

C14H28N6

Molekulargewicht

280.41 g/mol

IUPAC-Name

3-N,3-N,6-N,6-N-tetra(propan-2-yl)-1,2,4,5-tetrazine-3,6-diamine

InChI

InChI=1S/C14H28N6/c1-9(2)19(10(3)4)13-15-17-14(18-16-13)20(11(5)6)12(7)8/h9-12H,1-8H3

InChI-Schlüssel

XEOFORRWPRTGHL-UHFFFAOYSA-N

SMILES

CC(C)N(C1=NN=C(N=N1)N(C(C)C)C(C)C)C(C)C

Kanonische SMILES

CC(C)N(C1=NN=C(N=N1)N(C(C)C)C(C)C)C(C)C

Synonyme

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.